Cathepsin D/E Substrate, Fluorogenic

Cathepsin D kinetics fluorogenic substrate catalytic efficiency

Cathepsin D/E Substrate, Fluorogenic (CAS 839730-93-7) is an internally quenched 11-amino-acid FRET peptide bearing a (7-methoxycoumarin-4-yl)acetyl (MOCAc/Mca) donor and a 2,4-dinitrophenyl (Dnp) acceptor. It was designed by Yasuda et al.

Molecular Formula C83H119N21O18
Molecular Weight 1699.0 g/mol
Cat. No. B12366474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCathepsin D/E Substrate, Fluorogenic
Molecular FormulaC83H119N21O18
Molecular Weight1699.0 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCCNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C(=O)NC(CCCNC(=N)N)C(=O)N)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CC5=CC(=O)OC6=C5C=CC(=C6)OC
InChIInChI=1S/C83H119N21O18/c1-8-50(6)71(101-79(114)66-30-21-39-102(66)81(116)61(27-15-17-35-84)93-69(105)44-53-45-70(106)122-68-47-55(121-7)32-33-56(53)68)80(115)100-63(41-49(4)5)76(111)98-65(43-52-24-13-10-14-25-52)78(113)99-64(42-51-22-11-9-12-23-51)77(112)96-60(29-20-38-92-83(88)89)74(109)97-62(40-48(2)3)75(110)95-59(73(108)94-58(72(85)107)28-19-37-91-82(86)87)26-16-18-36-90-57-34-31-54(103(117)118)46-67(57)104(119)120/h9-14,22-25,31-34,45-50,58-66,71,90H,8,15-21,26-30,35-44,84H2,1-7H3,(H2,85,107)(H,93,105)(H,94,108)(H,95,110)(H,96,112)(H,97,109)(H,98,111)(H,99,113)(H,100,115)(H,101,114)(H4,86,87,91)(H4,88,89,92)/t50-,58+,59-,60-,61-,62-,63-,64-,65-,66-,71-/m0/s1
InChIKeyNBCATOJDDSPOJV-NFHABCNISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cathepsin D/E Substrate Fluorogenic: MOCAc-GKPILFFRLK(Dnp)-D-Arg-NH₂ FRET Peptide for Dual Aspartic Protease Detection and Inhibitor Screening


Cathepsin D/E Substrate, Fluorogenic (CAS 839730-93-7) is an internally quenched 11-amino-acid FRET peptide bearing a (7-methoxycoumarin-4-yl)acetyl (MOCAc/Mca) donor and a 2,4-dinitrophenyl (Dnp) acceptor. It was designed by Yasuda et al. as a sensitive dual substrate for the lysosomal aspartic proteases cathepsin D (kcat/Km = 15.6 µM⁻¹s⁻¹) and cathepsin E (kcat/Km = 10.9 µM⁻¹s⁻¹), with cleavage occurring specifically at the Phe-Phe amide bond [1]. The substrate does not act as a substrate for cysteine cathepsins B, H, or L, and its fluorescence signal (Ex/Em ≈ 328/393 nm) enables quantitative activity measurements in purified enzyme preparations, crude tissue extracts, and cell lysates .

Why Generic Aspartic Protease Substrates Cannot Substitute for the Cathepsin D/E Fluorogenic FRET Peptide in Activity Assays


Cathepsins D and E share the aspartic protease fold with pepsin, renin, BACE1, and napsin A, yet their extended substrate-binding clefts impose distinct sequence requirements that generic substrates fail to satisfy. The MOCAc-GKPILFFRLK(Dnp)-D-Arg-NH₂ substrate incorporates a Lys-Pro motif at P5–P4 and an optimized Phe-Phe scissile bond derived from systematic specificity profiling, yielding catalytic efficiencies that are >10-fold higher than the best prior-generation cathepsin D substrates [1]. Conversely, commercially available generic aspartic protease substrates (e.g., MOCAc-SEVNLDAEFRK-based BACE1 substrates) exhibit markedly lower turnover by cathepsin D [2], while widely used cysteine cathepsin substrates such as Z-Phe-Arg-AMC are cleaved by cathepsins B and L, generating confounding signals in complex biological samples where multiple protease classes coexist . These differences render simple interchange of substrates scientifically invalid for any application requiring quantitative, selective measurement of cathepsin D/E activity.

Quantitative Differentiation Evidence: Cathepsin D/E Fluorogenic Substrate vs. Closest Analog Substrates


12-Fold Higher Catalytic Efficiency (kcat/Km) Than the Best Previously Reported Cathepsin D Substrate

The MOCAc-GKPILFFRLK(Dnp)-D-Arg-NH₂ substrate achieves a kcat/Km of 15.6 µM⁻¹s⁻¹ for rat gastric cathepsin D, representing a 12.0-fold improvement over the best previously reported fluorogenic cathepsin D substrate, Arg-Pro-Lys-Pro-Leu-Leu-Phe(NO₂)-Tyr-Leu-Leu, which exhibited a kcat/Km of only 1.3 µM⁻¹s⁻¹ [1]. For cathepsin E, the substrate achieves kcat/Km = 10.9 µM⁻¹s⁻¹, which likewise exceeds all prior cathepsin E substrates described at the time of its publication [2]. The Lys-Pro motif at P5–P4 within the substrate sequence was specifically engineered to exploit the extended substrate-binding cleft of cathepsin E, yet the substrate proved equally efficient for cathepsin D, underscoring its dual-utility design [2].

Cathepsin D kinetics fluorogenic substrate catalytic efficiency aspartic protease assay

Absolute Negative Selectivity Against Three Major Cysteine Cathepsins (B, H, L) Eliminates Class-Cross-Reactive Background

The Cathepsin D/E Fluorogenic Substrate is completely refractory to hydrolysis by the cysteine cathepsins B, H, and L . This negative selectivity is critical because cysteine cathepsins are frequently co-expressed with aspartic cathepsins in lysosomal and endolysosomal compartments and can contribute substantial background activity when broad-specificity substrates (e.g., Z-Phe-Arg-AMC or Z-Arg-Arg-AMC) are employed [1]. In contrast, many commonly used fluorogenic dipeptidyl substrates such as Z-Phe-Arg-AMC are efficiently cleaved by cathepsins B and L, generating false-positive signals that cannot be corrected by class-specific inhibitors alone when the inhibitor's selectivity is incomplete [1].

cathepsin selectivity cysteine protease substrate specificity aspartic protease

Defined MMP Cross-Reactivity Profile: Cleaved by MMP-2/3/9 but Not MMP-1/13, Enabling Multiplexed Protease Panel Design

The Cathepsin D/E Fluorogenic Substrate (BML-P145) possesses a well-characterized secondary cleavage profile toward matrix metalloproteinases: it is cleaved by MMP-2, MMP-3, and MMP-9, but not by MMP-1 or MMP-13 . This profile is explicitly documented in the manufacturer's technical datasheet, providing users with actionable information for experimental design. Many alternative FRET substrates lack this level of cross-reactivity characterization, leaving end-users uncertain about potential interference from co-secreted MMPs in inflammatory or tumor microenvironment samples .

matrix metalloproteinase MMP substrate specificity FRET peptide multiplex protease assay

Inhibitor-Based Discrimination Enables Quantitative Resolution of Cathepsin D vs. Cathepsin E Activity Without Requiring Separate Substrates

Although this substrate is hydrolyzed by both cathepsin D and cathepsin E with comparable efficiency, the two activities can be quantitatively resolved using a dual-inhibitor strategy: Ascaris pepsin inhibitor selectively inhibits cathepsin E but not cathepsin D, while pepstatin A inhibits both enzymes [1]. The cathepsin D-specific component is calculated as the pepstatin A-sensitive activity minus the Ascaris inhibitor-sensitive component (cathepsin E activity) . This method has been validated in crude cell and tissue extracts and provides a practical alternative to developing separate enzyme-selective substrates, which has proven challenging due to the extensive active-site similarity between cathepsins D and E [1].

cathepsin D cathepsin E Ascaris pepsin inhibitor pepstatin A activity discrimination

Sub-Nanogram-per-mL Detection Sensitivity: Enables Activity Measurement Below 1 ng/mL Cathepsin D/E, Surpassing Prior Substrate Detection Limits by >20-Fold

According to the Peptide Institute's product documentation citing Yasuda et al. (1999), this fluorogenic substrate enables simple measurement of cathepsin D/E activity at concentrations below 1 ng/mL . By comparison, the best previously reported fluorogenic cathepsin D substrates (Yonezawa et al. 1999) exhibited minimum detectable cathepsin D concentrations of 0.5–4 nM, which for a 43 kDa protein corresponds to approximately 21.5–172 ng/mL [1]. This represents at minimum a >20-fold improvement in detection sensitivity, making the MOCAc-GKPILFFRLK substrate particularly valuable for applications where cathepsin D/E is present at trace levels, such as in extracellular fluids, conditioned culture media, or early-stage disease biospecimens .

detection sensitivity cathepsin D assay fluorogenic peptide low-abundance protease

Optimal Application Scenarios for Cathepsin D/E Fluorogenic Substrate Based on Quantitative Differentiation Evidence


High-Throughput Inhibitor Screening for Cathepsin D/E Drug Discovery Programs

The combination of high catalytic efficiency (kcat/Km = 15.6 µM⁻¹s⁻¹) and defined MMP cross-reactivity profile makes this substrate suitable for high-throughput screening (HTS) campaigns targeting cathepsin D and/or cathepsin E. The robust fluorescence signal (Ex/Em 328/393 nm) generated per enzyme unit minimizes substrate consumption and enables 384- or 1536-well format miniaturization. Critically, the documented MMP-2/3/9 cleavage profile allows screening teams to pre-emptively exclude or counter-screen hits that may act through MMP inhibition rather than aspartic protease inhibition, reducing false-positive triage burdens [1]. Pepstatin A can serve as a positive control for pan-aspartic protease inhibition, while Ascaris inhibitor enables discrimination of cathepsin E-selective hits .

Discrimination of Cathepsin D vs. Cathepsin E Contributions in Antigen Processing and Immune Cell Biology

In dendritic cells, macrophages, and microglia, both cathepsin D and cathepsin E contribute to antigen processing, but their subcellular localizations and biological roles differ. Using this substrate with the Ascaris inhibitor/pepstatin A differential inhibition protocol, researchers can quantify the relative contribution of each enzyme in endosomal and lysosomal fractions without needing separate substrates [1]. The negative selectivity against cysteine cathepsins B, H, and L ensures that the measured aspartic protease activity is not confounded by co-enriched cysteine protease activity, which is abundant in these organelles . This application has been validated in crude cell extracts and is directly supported by the Yasuda et al. 1999 study design [1].

Biomarker Studies Measuring Cathepsin D/E Activity in Low-Abundance Clinical Biospecimens

The sub-ng/mL detection sensitivity (<1 ng/mL) uniquely positions this substrate for translational studies measuring cathepsin D/E activity in biofluids where enzyme concentrations are extremely low, such as cerebrospinal fluid (Alzheimer's disease research), tumor interstitial fluid, or bronchoalveolar lavage fluid [1]. The >20-fold sensitivity advantage over prior-generation fluorogenic cathepsin D substrates means that sample volumes can be reduced proportionally, preserving precious clinical specimens for multiplexed analyses . The pH optimum in the acidic range (pH 3.5–4.0) matches the lysosomal pH at which cathepsin D is maximally active, ensuring physiologically relevant activity measurements [1].

Quality Control and Lot-Release Testing for Recombinant Cathepsin D/E Production

For biotechnology and reagent companies producing recombinant cathepsin D or cathepsin E, this substrate provides a standardized, quantitative activity assay with well-characterized kinetic constants (Km ≈ 3–4 mM, kcat ≈ 37 s⁻¹) that enable calculation of specific activity in absolute terms (µmol product/min/mg enzyme) [1]. The commercial availability of the calibration standard MOCAc-Pro-Leu-Gly (Peptide Institute Code 3164-s) or Mca-Pro-Leu-OH (BML-P127) permits accurate conversion of fluorescence units to molar product concentration, ensuring lot-to-lot consistency . The ≥95–97% HPLC purity specification and lyophilized format with defined storage conditions (−20 °C, protect from light) further support its use in regulated analytical workflows .

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